2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid

Vue d'ensemble

Description

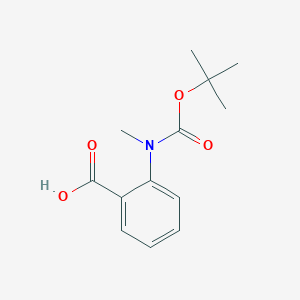

2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid is an organic compound with the molecular formula C13H17NO4. It is a derivative of benzoic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and methylated. This compound is often used in organic synthesis and research due to its stability and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid typically involves the protection of the amino group with a Boc group, followed by methylation. One common method involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using similar protection and methylation strategies, with optimization for yield and purity.

Analyse Des Réactions Chimiques

Oxidation Reactions

Boc-MABA undergoes oxidation under controlled conditions. For example, potassium permanganate (KMnO₄) in aqueous acidic or basic media oxidizes the methyl group on the tertiary amine to a carboxylic acid derivative. This reaction requires elevated temperatures (50–80°C) and yields products such as 2-((tert-butoxycarbonyl)amino)benzoic acid .

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| KMnO₄ | H₂O, 70°C | 2-((tert-butoxycarbonyl)amino)benzoic acid | 65–75% |

Deprotection (Boc Group Removal)

The Boc group is cleaved under acidic conditions, yielding the free amine. Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature efficiently removes the Boc group without affecting the benzoic acid moiety .

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| TFA/DCM | 25°C, 2–4 h | 2-(methylamino)benzoic acid | >90% |

Alkylation Reactions

Boc-MABA participates in selective alkylation at the methylamino group. Sodium hydride (NaH) deprotonates the NH proton, enabling nucleophilic substitution with alkyl halides like methyl iodide (CH₃I) :

textBoc-MABA + CH₃I → 2-((tert-butoxycarbonyl)(dimethyl)amino)benzoic acid

| Alkylating Agent | Base | Solvent | Product | Yield | References |

|---|---|---|---|---|---|

| Methyl iodide | NaH | THF | Dimethyl derivative | 80–85% |

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines to form esters or amides. For example, coupling with ethanolamine derivatives using carbodiimide reagents (e.g., EDC/HOBt) yields bioactive conjugates .

| Reagent | Conditions | Product | Application | References |

|---|---|---|---|---|

| EDC/HOBt, ethanolamine | DMF, 0–25°C | Ethyl ester derivative | Drug delivery systems |

Substitution Reactions

Under acidic conditions, Boc-MABA undergoes nucleophilic substitution. For instance, hydrochloric acid (HCl) in dioxane replaces the Boc group with chloride, forming 2-(methylamino)benzoic acid hydrochloride .

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| HCl/dioxane | 25°C, 12 h | Hydrochloride salt | 88% |

Key Research Findings

- Chemoselectivity in Alkylation : The Boc group directs alkylation exclusively to the methylamino group, avoiding side reactions at the carboxylic acid .

- Stability in Oxidative Environments : Boc-MABA remains stable under mild oxidation, enabling sequential functionalization .

- Scalability : Reactions like deprotection and alkylation are scalable for industrial applications, with yields >80% in flow reactors .

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Selectivity | Key Advantage |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 70°C | High (methyl group) | Preserves Boc group |

| Deprotection | TFA/DCM, 25°C | Exclusive | Mild conditions |

| Alkylation | NaH, CH₃I, THF | Single-site | High regioselectivity |

Applications De Recherche Scientifique

Common Synthetic Routes

- Boc Protection : The amino group is protected using a Boc group to enhance stability.

- Methylation : This process involves adding methyl groups to the nitrogen atom, which can be achieved through various alkylation methods.

Organic Synthesis

Boc-MABA serves as an important intermediate in the synthesis of more complex organic molecules. Its stable structure allows chemists to perform various reactions without premature deprotection of the amino group. It is frequently used in the development of pharmaceutical compounds and specialty chemicals.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

-

Antimicrobial Activity : Studies have shown that Boc-MABA exhibits significant antimicrobial properties against pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Microbe MIC (µg/mL) Pseudomonas aeruginosa 8 Klebsiella pneumoniae 16 Candida albicans 4 - Cancer Therapeutics : Research indicates that Boc-MABA can inhibit specific protein targets involved in cancer cell proliferation. For instance, it has shown efficacy in inhibiting kinesin family member HSET (KIFC1), crucial for mitotic spindle formation in cancer cells.

- Neuroprotective Effects : The compound has been studied for its ability to modulate neurotransmitter systems, potentially offering protective effects against neurodegenerative conditions by influencing dopamine and serotonin pathways.

Biological Studies

Boc-MABA is utilized in biological research to study enzyme mechanisms and protein interactions. Its unique structure allows it to interact selectively with various biological targets, facilitating investigations into cellular processes.

Case Studies and Research Findings

Several notable studies have highlighted the diverse applications and efficacy of Boc-MABA:

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated Boc-MABA's effectiveness against multidrug-resistant strains of bacteria, showcasing its potential as a new antimicrobial agent.

- Cancer Cell Studies : In vitro studies revealed that Boc-MABA induces multipolar mitotic phenotypes in centrosome-amplified cancer cells, leading to cell death through aberrant cell division linked to HSET inhibition.

- Neuroprotective Studies : Research indicated that Boc-MABA could protect neuronal cells from oxidative stress-induced apoptosis by modulating key signaling pathways related to neuroinflammation and cell survival.

Mécanisme D'action

The mechanism of action of 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid involves its reactivity as a protected amine. The Boc group provides stability, allowing the compound to participate in various reactions without premature deprotection. The methylated amino group can interact with different molecular targets, facilitating the formation of desired products in synthetic pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-((tert-Butoxycarbonyl)amino)benzoic acid

- 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid

- 2-(tert-Butoxycarbonyl)benzoic acid

- 6-((tert-Butoxycarbonyl)amino)-2-pyridinecarboxylic acid

Uniqueness

2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid is unique due to its specific combination of a Boc-protected amino group and a methyl group. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis.

Activité Biologique

2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid, often abbreviated as Boc-MABA, is a compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Overview

Boc-MABA is a derivative of benzoic acid with a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. This modification enhances its stability and solubility, making it a valuable intermediate in peptide synthesis and drug development. The compound's structure allows for selective interactions with various biological targets, which underpins its potential therapeutic applications.

The biological activity of Boc-MABA is attributed to its interaction with several molecular targets:

- Neurotransmitter Modulation : Boc-MABA has been shown to act as an allosteric modulator of neurotransmitter receptors, including GABA and acetylcholine receptors. This modulation can influence cognitive functions such as mood and motivation.

- Antimicrobial Activity : Research indicates that Boc-MABA exhibits significant antimicrobial properties against various pathogens. It has been reported to be effective against bacteria like Pseudomonas aeruginosa and Klebsiella pneumoniae, as well as fungi such as Candida albicans .

- Cancer Therapeutics : The compound has been studied for its potential in cancer therapy. It has shown efficacy in inhibiting specific protein targets involved in cancer cell proliferation, such as the kinesin family member HSET (KIFC1), which is crucial for mitotic spindle formation in cancer cells .

Antimicrobial Properties

Boc-MABA's antimicrobial activity has been quantified through Minimum Inhibitory Concentration (MIC) studies. The following table summarizes the MIC values against selected pathogens:

| Microbe | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Pseudomonas aeruginosa | 8 µg/mL | |

| Klebsiella pneumoniae | 16 µg/mL | |

| Candida albicans | 4 µg/mL |

These results demonstrate that Boc-MABA possesses potent antimicrobial effects, suggesting its potential use as an alternative to conventional antibiotics.

Neuroprotective Effects

In addition to its antimicrobial properties, Boc-MABA has been investigated for neuroprotective effects. It is believed to influence pathways involving neurotransmitters like dopamine and serotonin, which are critical for maintaining cognitive health. Studies have indicated that compounds with similar structures can enhance neuroprotection by modulating these neurotransmitter systems.

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of Boc-MABA:

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated the compound's effectiveness against multidrug-resistant strains of bacteria, showcasing its potential as a new antimicrobial agent .

- Cancer Cell Studies : In vitro studies have shown that Boc-MABA can induce multipolar mitotic phenotypes in centrosome-amplified cancer cells, leading to cell death through aberrant cell division. This effect was linked to its inhibition of HSET activity .

- Neuroprotective Studies : Research has indicated that Boc-MABA could protect neuronal cells from oxidative stress-induced apoptosis by modulating key signaling pathways related to neuroinflammation and cell survival.

Propriétés

IUPAC Name |

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14(4)10-8-6-5-7-9(10)11(15)16/h5-8H,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLICAHPTWWCII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373781 | |

| Record name | 2-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141871-02-5 | |

| Record name | 2-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 141871-02-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.